molecular formula C11H11BrO2 B13313544 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol

Cat. No.: B13313544
M. Wt: 255.11 g/mol
InChI Key: SLFAQFWWHBUGKQ-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a cyclopropane ring, and a phenol group. It is a versatile building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol may involve continuous bromination processes to enhance yield and selectivity. For example, the bromination of p-cresol can be performed in a reactor with precise control over the addition of bromine and reaction temperature . This method minimizes side reactions and improves the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol involves its interaction with specific molecular targets. The bromine atom and the cyclopropanecarbonyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct reactivity and properties compared to other brominated phenols. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

(3-bromo-2-hydroxy-5-methylphenyl)-cyclopropylmethanone

InChI

InChI=1S/C11H11BrO2/c1-6-4-8(10(13)7-2-3-7)11(14)9(12)5-6/h4-5,7,14H,2-3H2,1H3

InChI Key

SLFAQFWWHBUGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)C2CC2

Origin of Product

United States

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